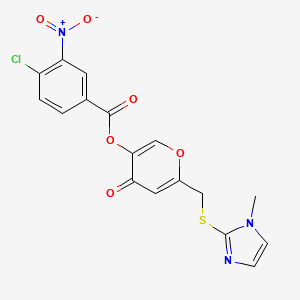

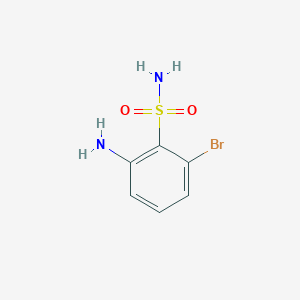

![molecular formula C24H30N2O2 B2896114 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine CAS No. 1705308-16-2](/img/structure/B2896114.png)

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, also known as BMBP, is a compound that has gained attention in the scientific community due to its potential use in various fields of research. It is a synthetic molecule that belongs to the class of piperidine derivatives and has been found to exhibit interesting biological activities.

Scientific Research Applications

Novel α1a Adrenoceptor-Selective Antagonists

Research has explored the design and synthesis of novel α1a adrenoceptor-selective antagonists, aiming to develop treatments for benign prostatic hyperplasia (BPH). In this context, compounds related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine have been investigated for their potential as lead compounds. These studies involved identifying alternate templates to replace the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate opioid agonist metabolites, focusing on substituted phenylpiperazine side chains to circumvent any potential liabilities (Lagu et al., 1999).

Oxidation of Polymeric Terminal Diols

The oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by nitroxyl radicals, including derivatives of 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has been studied for obtaining polymers containing carbonyl moieties. This research demonstrated efficient and selective oxidation processes to aldehyde- or carbonyl-terminated corresponding polymers, indicating the compound's utility in materials science (Yoshida et al., 1992).

Antioxidant and Antimicrobial Potential

A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed their significant antioxidant and antimicrobial activities. The synthesis protocol developed offers a pathway to explore enhanced biological properties of the piperidin-4-one core, with certain compounds displaying promising efficacy in biological assays. This highlights the compound's potential in pharmacological research and development (Harini et al., 2014).

ABCB1 Inhibitors for Cancer Therapy

Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors, which are structurally related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has shown promise for cancer therapy. The design and synthesis of these inhibitors have led to compounds with potent ability to inhibit ABCB1 activity, a key factor in multidrug resistance in cancer cells. This work underscores the potential of such compounds in overcoming resistance to chemotherapy (Colabufo et al., 2008).

Dopamine Transporter Inhibition for CNS Disorders

The synthesis and biological evaluation of substituted diphenylmethoxypiperidines, related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, have been explored for their inhibitory activity on the dopamine transporter. This research is crucial for the development of therapies for central nervous system disorders, highlighting the compound's relevance in neuropharmacology (Lapa et al., 2005).

properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDFHSRADPYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)

![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)

![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)

![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)

![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)